REACTION_CXSMILES
|
[Na][Na].[OH:3][C:4]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].S(OC)(O[CH3:19])(=O)=O.[OH-].[Na+].C>O>[CH3:19][O:3][C:4]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1C)C
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated on the steam-bath for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled
|
Type
|
CUSTOM
|
Details
|
The solid which separated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from aqueous ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |